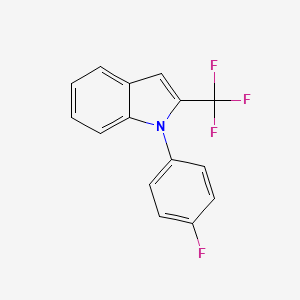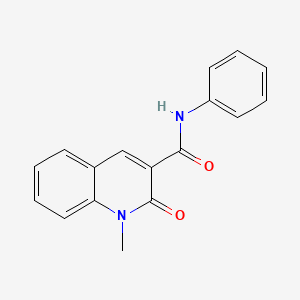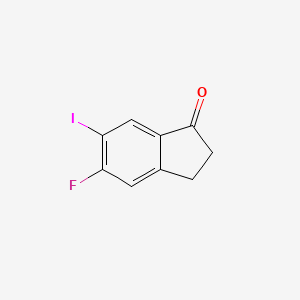
1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound features a fluorophenyl group and a trifluoromethyl group attached to the indole core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and trifluoromethyl-substituted reagents.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring.
Industrial Production: Industrial production methods may include large-scale batch reactions or continuous flow processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the fluorophenyl or trifluoromethyl groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The pathways involved may include signal transduction, gene expression, and metabolic pathways, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole: This compound also contains a fluorophenyl and trifluoromethyl group but has a pyrazole ring instead of an indole ring.
1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-pyrrole: Similar to the indole compound, but with a pyrrole ring.
1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-benzimidazole: Contains a benzimidazole ring, which is structurally related to the indole ring.
The uniqueness of this compound lies in its specific combination of the indole core with fluorophenyl and trifluoromethyl groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H9F4N |
|---|---|
Molekulargewicht |
279.23 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-(trifluoromethyl)indole |
InChI |
InChI=1S/C15H9F4N/c16-11-5-7-12(8-6-11)20-13-4-2-1-3-10(13)9-14(20)15(17,18)19/h1-9H |
InChI-Schlüssel |
KMKHWLDFYZCUGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2C3=CC=C(C=C3)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)



![Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-](/img/structure/B15064185.png)

![Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B15064197.png)

